molecular formula C19H13F3N4 B11565858 3-methyl-1-phenyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-methyl-1-phenyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11565858
M. Wt: 354.3 g/mol
InChI Key: UQVWFPMMIDUJMN-UHFFFAOYSA-N
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Description

4-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. The compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated ketone to form the pyrazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions.

    Formation of the Pyridine Ring: The final step involves the construction of the pyridine ring through a condensation reaction with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of agrochemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
  • 3,6-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • 3-Methyl-1-phenyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

The uniqueness of 4-[3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]pyridine lies in its specific substitution pattern and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H13F3N4

Molecular Weight

354.3 g/mol

IUPAC Name

3-methyl-1-phenyl-6-pyridin-4-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C19H13F3N4/c1-12-17-15(19(20,21)22)11-16(13-7-9-23-10-8-13)24-18(17)26(25-12)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

UQVWFPMMIDUJMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=NC=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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